Ethyl 5-bromothiophene-2-carboxylate
Overview
Description
Ethyl 5-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalysed Direct Heteroarylations
Ethyl 5-bromothiophene-2-carboxylate has been used as an alternative reagent for palladium-catalysed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).
Antibacterial and Antifungal Evaluation
This compound has been utilized in the synthesis of 5-bromothiophene-based dihydropyrimidin-2-(1H)-(thi)ones, showing good antibacterial and antifungal activity (Sharma et al., 2022).
Direct Bromination Synthesis
A synthetic route involving direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been developed. This process results in ethyl 5-alkyl-4-bromothiophene-2-carboxylates with excellent yields (Taydakov & Krasnoselskiy, 2010).
Synthesis and Spasmolytic Activity Study
This compound has been used to synthesize novel thiophene-based derivatives with significant spasmolytic effects, particularly compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (Rasool et al., 2020).
Mechanism of Action
Target of Action
Ethyl 5-bromothiophene-2-carboxylate is a chemical compound with potential antibacterial activity
Mode of Action
It is suggested that the compound may interact with bacterial enzymes, leading to inhibition of bacterial growth . .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes, such as cell wall synthesis or DNA replication
Result of Action
This compound has shown promising in vitro antibacterial activity . In particular, one of the synthesized analogs demonstrated outstanding antibacterial action against XDR Salmonella Typhi . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the bacterial cell. For instance, the compound should be stored in a dark place, sealed, and at room temperature . More research is needed to understand how these and other factors affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene-based molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in coupling reactions with arylboronic acids to synthesize new thiophene derivatives . These interactions are crucial for the formation of new chemical bonds and the creation of complex molecular structures.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have shown that thiophene derivatives synthesized from this compound exhibit antibacterial activity, indicating its potential impact on cellular functions . These effects are essential for understanding how this compound can be utilized in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their functions. For instance, the compound has been used in the synthesis of thiophene-based molecules, which have shown promising antibacterial activity . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, such as storage at 4°C and protection from light . Understanding these temporal effects is essential for optimizing its use in biochemical research.
Properties
IUPAC Name |
ethyl 5-bromothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNHMXAOMDQLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345594 | |
Record name | Ethyl 5-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-83-7 | |
Record name | Ethyl 5-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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